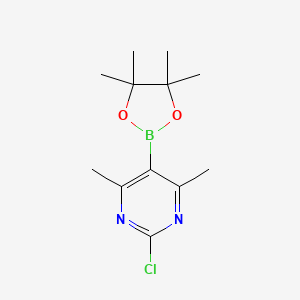

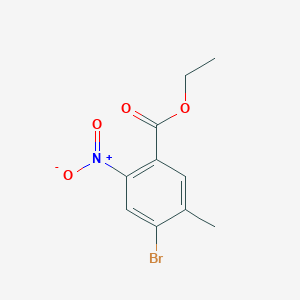

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. These compounds exhibit significant activity against Pseudococcidae insects and selected microorganisms, indicating their potential in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).

Antioxidant Properties : Pyrimidine derivatives, including structures similar to the discussed compound, have shown a wide spectrum of biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. The study on bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes revealed promising antioxidant activity, which could be influenced by the alkyl fragment attached, suggesting potential applications in medicinal chemistry (Rani et al., 2012).

Structural and DFT Studies : The molecular structure, electrostatic potential, and frontier molecular orbitals of similar boric acid ester intermediates have been thoroughly investigated through DFT studies. These analyses reveal insights into the physicochemical properties of such compounds, which are crucial for understanding their reactivity and potential applications in drug design (Huang et al., 2021).

Antimicrobial Activity : New pyrimidine derivatives incorporating 1H-Tetrazol-5-ylthio moiety have been synthesized and evaluated for their antibacterial activities against various bacterial strains. Some compounds exhibited comparable activity to standard antibiotics, highlighting their potential in developing new antimicrobial agents (Dişli et al., 2013).

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

The compound interacts with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which are useful intermediates in organic synthesis. The compound’s boron atom plays a crucial role in this process, acting as a leaving group during the reaction .

Biochemical Pathways

The phosphitylation process can lead to the formation of useful glycosyl donors and ligands . These products can then participate in various biochemical reactions, potentially affecting multiple pathways.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific context of its use. In general, the formation of phosphite esters can influence a variety of biochemical processes, potentially leading to various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. For instance, the presence of water can cause a violent reaction . Therefore, it’s crucial to store and handle the compound in a cool, dry environment .

Propriétés

IUPAC Name |

2-chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BClN2O2/c1-7-9(8(2)16-10(14)15-7)13-17-11(3,4)12(5,6)18-13/h1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQGIROAUGEUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)

![2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B2771584.png)

![N-cyclohexyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)

![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)

![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2771592.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine](/img/structure/B2771594.png)

![N-[1-(3-Methoxy-1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2771596.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2771597.png)